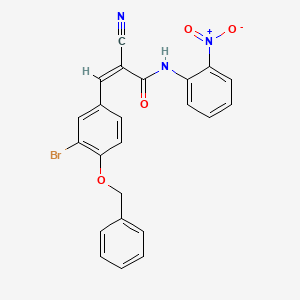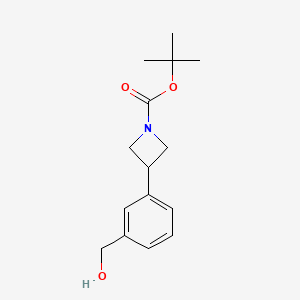
3-(3-ヒドロキシメチルフェニル)アゼチジン-1-カルボン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C15H21NO3 It is characterized by the presence of an azetidine ring, a phenyl group, and a tert-butyl ester group
科学的研究の応用
Chemistry: Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)phenyl azetidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced under specific conditions to yield a more saturated ring structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the azetidine ring results in a more saturated azetidine derivative.
- Substitution reactions on the phenyl group produce various substituted phenyl derivatives.
作用機序
The mechanism of action of tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall biological activity .
類似化合物との比較
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.
3-(hydroxymethyl)phenyl azetidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its reactivity and stability.
Uniqueness: Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate is unique due to the combination of the azetidine ring, phenyl group, and tert-butyl ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-5-11(7-12)10-17/h4-7,13,17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRETPLLKJAFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2357617.png)
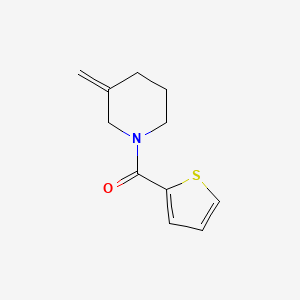
![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
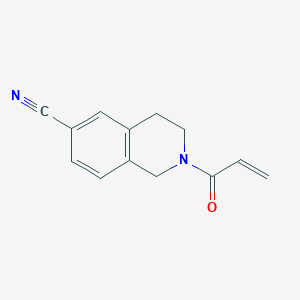
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)
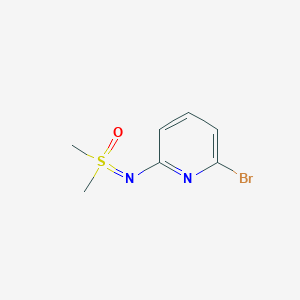
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)
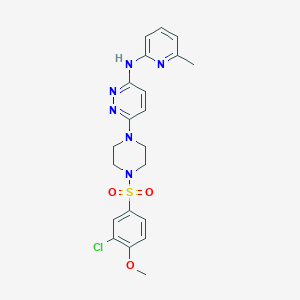
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B2357633.png)
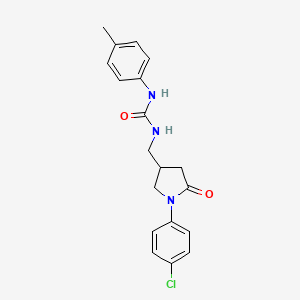
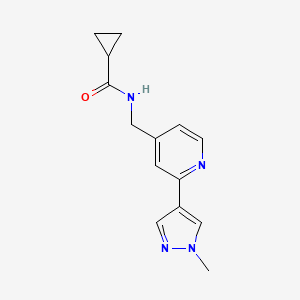
![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)
